5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the tetrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic core with tetrazole and pyrimidine rings. Its structure includes a 3-nitrophenyl group at position 7 and an N-phenyl carboxamide at position 6 (Fig. 1). The synthesis typically employs the Biginelli reaction, involving 5-aminotetrazole, acetoacetamide derivatives, and substituted aldehydes under heated conditions in DMF . The 3-nitro substituent introduces electron-withdrawing effects, influencing reactivity and solubility, while the N-phenyl carboxamide enhances hydrophobicity.
Properties
IUPAC Name |
5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O3/c1-11-15(17(26)20-13-7-3-2-4-8-13)16(24-18(19-11)21-22-23-24)12-6-5-9-14(10-12)25(27)28/h2-10,16H,1H3,(H,20,26)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISALVEKDRGUAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in solvents like methanol or ethanol to facilitate the formation of the tetrazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or catalytic hydrogenation for reduction, and electrophiles like halogens or sulfonyl chlorides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Molecular Formula : C16H15N5O2
- Molecular Weight : 305.33 g/mol
Medicinal Chemistry
Antitumor Activity
Research has demonstrated that derivatives of tetrazolo-pyrimidines exhibit significant antitumor properties. In vitro studies have shown that compounds similar to 5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study indicated that modifications to the tetrazole ring could enhance cytotoxicity against specific cancer cell lines .
Antimicrobial Properties
Bacterial and Fungal Inhibition
The compound has been tested for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses moderate antibacterial and antifungal properties. The nitrophenyl group is believed to play a crucial role in enhancing these activities, potentially through the generation of reactive oxygen species that disrupt microbial membranes .
Neuropharmacology
Cognitive Enhancers
Recent investigations into the neuropharmacological effects of tetrazolo-pyrimidine derivatives have shown promise as cognitive enhancers. The compound may influence neurotransmitter systems, particularly those related to memory and learning. In animal models, compounds with similar structures have demonstrated improvements in cognitive function and memory retention .
Bioorthogonal Chemistry
Prodrug Activation
The compound has potential applications in bioorthogonal chemistry, particularly as a prodrug for targeted drug delivery systems. By utilizing bioorthogonal reactions, researchers can activate the drug selectively at the target site, minimizing systemic toxicity. This approach is particularly useful in cancer therapy where localized treatment is desired .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Medicinal Chemistry | Induces apoptosis and cell cycle arrest | Significant cytotoxicity against cancer cells |
| Antimicrobial Activity | Disruption of microbial membranes | Moderate activity against bacteria and fungi |
| Neuropharmacology | Modulation of neurotransmitter systems | Enhances cognitive function in animal models |
| Bioorthogonal Chemistry | Selective activation at target sites | Promising for targeted drug delivery strategies |
Case Study 1: Antitumor Efficacy
A study published in ACS Omega evaluated several tetrazolo-pyrimidine derivatives for their antitumor efficacy. Among these, 5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide was highlighted for its ability to significantly reduce tumor growth in xenograft models .
Case Study 2: Antimicrobial Testing
In another research project focused on antimicrobial properties, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated effective inhibition at low concentrations, suggesting its potential utility as a therapeutic agent .
Mechanism of Action
The mechanism of action of 5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity. The nitrophenyl and phenyl groups can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Key Structural Features :
- Substituent Effects: Electron-withdrawing groups (EWGs): The 3-nitrophenyl group in the target compound contrasts with electron-donating groups (EDGs) in analogs like 5-methyl-7-(4-methoxyphenyl)-N-phenyl derivatives (). Carboxamide Variations: The N-phenyl carboxamide differs from N,N-dimethyl or N,N-diethyl carboxamides (e.g., compounds Ia, Ib in ), which exhibit higher solubility in polar aprotic solvents (DMF, DMSO) due to reduced steric hindrance .
Physicochemical Properties
Solubility :
Thermal Stability :
Anticancer Activity :
Enzyme Inhibition :
- Analogs with EDGs (e.g., 4-morpholinophenyl in ) show moderate α-glucosidase inhibition (IC₅₀: 80–120 µM), while EWGs like nitro may improve binding affinity .
Crystallographic and Spectroscopic Data
- Crystal Packing : Derivatives with nitro groups exhibit planar aromatic stacking (e.g., ethyl 5-methyl-7-(4-(phenylthio)phenyl)-... in ), stabilized by π-π interactions .
- NMR Signatures : The target compound’s ¹H NMR is expected to show a singlet for the 5-methyl group (~δ 2.4 ppm) and aromatic protons (δ 7.5–8.5 ppm), aligning with chlorophenyl/bromophenyl analogs ().
Biological Activity
5-Methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is CHNO, with a molecular weight of approximately 354.37 g/mol. The compound features a unique structure that includes a tetrazole ring fused with a pyrimidine system, contributing to its biological activity.
Biological Activity Overview
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit various biological activities including:
- Antioxidant Activity : Compounds in this class have shown significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.
- Anticancer Potential : Several derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Effects : Some derivatives demonstrate activity against both bacterial and fungal pathogens.
- Enzyme Inhibition : These compounds often act as inhibitors for key enzymes involved in metabolic pathways, such as α-glucosidase and protein kinases.
Anticancer Activity
A study evaluated the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives, including 5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide. It was found to exhibit cytotoxicity against MCF-7 breast cancer cells with an IC value of 19.70 ± 0.89 μM . This suggests that the compound may be a potential candidate for further development in cancer therapy.
Antioxidant Properties
The antioxidant activity of this compound was assessed using DPPH radical scavenging assays. Results indicated that it effectively reduced DPPH radicals with an IC value comparable to standard antioxidants . This property is essential for developing therapeutic agents aimed at oxidative stress-related conditions.
Antimicrobial Activity
In vitro studies demonstrated that the compound exhibited moderate antimicrobial activity against various pathogens. For example, it showed notable inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values around 0.21 μM . This highlights its potential as an antimicrobial agent.
The mechanisms through which 5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide exerts its biological effects include:
- Enzyme Inhibition : By acting as an inhibitor for key metabolic enzymes such as α-glucosidase, it may help regulate glucose metabolism and contribute to anti-diabetic effects.
- Induction of Apoptosis : The compound's ability to induce apoptosis in cancer cells may be mediated through the activation of caspases and modulation of apoptotic pathways.
- Scavenging Free Radicals : Its antioxidant properties allow it to neutralize free radicals, thereby protecting cells from oxidative damage.
Q & A
Basic: What are the established synthetic protocols for preparing tetrazolo[1,5-a]pyrimidine carboxamide derivatives?
The synthesis typically involves a multi-step approach:
- Cyclocondensation : Reacting β-keto esters (e.g., methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate) with aminopyrazole derivatives under acidic conditions (acetic acid, 80°C, 24 h) to form the pyrimidine core .
- Hydrolysis : Using lithium hydroxide (LiOH) in aqueous methanol to convert ester intermediates to carboxylic acids, though prolonged reaction times (~48 h) are required to avoid incomplete conversion .
- Amidation : Activating the carboxylic acid with bis(pentafluorophenyl) carbonate (BPC) to form a reactive intermediate, followed by treatment with amines (e.g., butylamine, benzylamine) to yield carboxamides .
Advanced: How can reaction conditions be optimized to suppress Boc-group deprotection during cyclocondensation?
Elevated temperatures (>80°C) during cyclocondensation can lead to acidolytic cleavage of the tert-butoxycarbonyl (Boc) protecting group. Mitigation strategies include:
- Temperature Control : Maintaining reactions at 80°C to balance reaction speed and Boc stability .
- Additive Screening : Introducing non-nucleophilic bases (e.g., triethylamine) to neutralize acidic by-products without interfering with cyclization .
- By-Product Analysis : Monitoring reaction progress via LC-MS to identify degradation pathways and adjust stoichiometry .
Basic: What spectroscopic methods are critical for confirming the structure of tetrazolo[1,5-a]pyrimidine derivatives?
- ¹H/¹³C NMR : Assigns proton environments (e.g., diagnostic signals for the pyrimidine 6-H proton at δ ~5.4 ppm) and carbon backbone .
- HRMS : Validates molecular formula (e.g., [MH+] for C25H34N5O5: calc. 468.2605, found 468.2601) .
- IR Spectroscopy : Confirms carbonyl stretches (e.g., amide C=O at ~1684 cm⁻¹) and nitro group vibrations (~1537 cm⁻¹ for 3-nitrophenyl substituents) .
Advanced: How can conflicting biological activity data between structurally analogous derivatives be resolved?
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 3-nitrophenyl vs. 4-bromophenyl) on target binding. For example, bulky electron-withdrawing groups (e.g., -NO2) may enhance enzyme inhibition by modulating electron density .
- Assay Standardization : Ensure consistent enzyme concentrations (e.g., cathepsin K/B) and buffer conditions, as IC50 values are sensitive to pH and ionic strength .
- Molecular Docking : Use computational models to predict binding modes and rationalize discrepancies in inhibitory potency .
Advanced: What computational tools aid in designing novel tetrazolo[1,5-a]pyrimidine derivatives with improved reactivity?
- Quantum Chemical Calculations : Simulate transition states to identify rate-limiting steps (e.g., cyclocondensation barriers) and guide solvent/reagent selection .
- Machine Learning : Train models on existing reaction datasets (e.g., yields, substituent effects) to predict optimal synthetic routes .
- Reaction Path Search Algorithms : Narrow experimental parameters (e.g., temperature, catalyst loading) by integrating computational screening with high-throughput experimentation .
Basic: What purification techniques are recommended for isolating tetrazolo[1,5-a]pyrimidine carboxamides?
- Flash Chromatography : Use gradient elution (e.g., CH2Cl2/MeOH 10:1) to separate polar carboxamides from non-polar impurities .
- Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) for derivatives with high melting points (>200°C) .
Advanced: How can researchers address low yields in BPC-mediated amidation reactions?
- Amine Basicity : Pre-activate weakly basic amines (e.g., anilines) with excess triethylamine to enhance nucleophilicity .
- Intermediate Stability : Monitor pentafluorophenyl ester stability via TLC; prolonged storage can lead to hydrolysis .
- Solvent Optimization : Replace polar aprotic solvents (e.g., MeCN) with DMF to improve solubility of hydrophobic intermediates .
Advanced: What strategies validate the role of the 3-nitrophenyl group in modulating biological activity?
- Isosteric Replacement : Synthesize analogs with bioisosteres (e.g., 3-cyanophenyl) to assess electronic vs. steric contributions .
- Electrostatic Potential Mapping : Compare charge distribution across substituents using DFT calculations to correlate with enzyme inhibition .
- Competitive Binding Assays : Use fluorescence quenching to measure displacement of reference inhibitors (e.g., E-64 for cathepsin B) .
Basic: What are the key stability concerns for tetrazolo[1,5-a]pyrimidine derivatives during storage?
- Light Sensitivity : Nitro groups can undergo photodegradation; store compounds in amber vials at -20°C .
- Hydrolysis : Carboxamides are prone to hydrolysis in humid environments; use desiccants and inert atmospheres .
Advanced: How can researchers reconcile contradictory NMR data for diastereomeric mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
